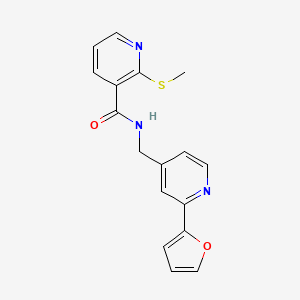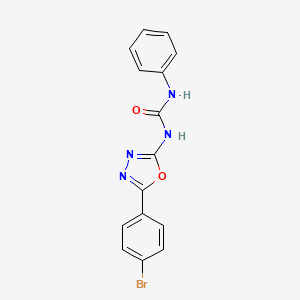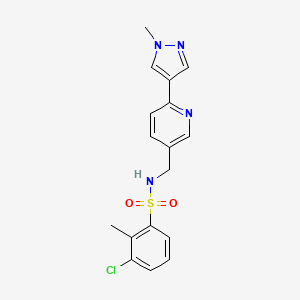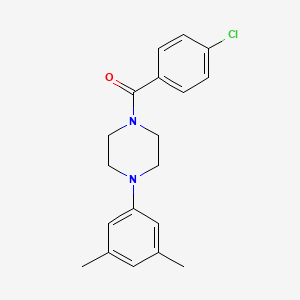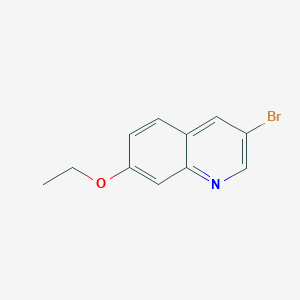
3-Bromo-7-ethoxyquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-ethoxyquinoline, also known as 3-BEQ, is a synthetic quinoline derivative with a variety of uses in the scientific community. It has been used as an intermediate in the synthesis of various compounds, as a catalyst in organic reactions, and as a reagent in biochemical research. Its unique properties make it an attractive choice for a variety of applications in the laboratory.
Scientific Research Applications
Synthesis of Complex Molecules
3-Bromo-7-ethoxyquinoline serves as a crucial intermediate in the synthesis of complex molecules, including those with potential biological activities. For example, a study described the synthesis of 8-bromoisoquinolines and highlighted the mechanism for forming secondary amine-BH3 complexes, showcasing the compound's role in creating intricate molecular structures (Armengol, Helliwell, & Joule, 2000).
Material Science and Photolabile Protecting Groups
In the field of material science, brominated hydroxyquinoline derivatives, closely related to this compound, have been employed as photolabile protecting groups. These compounds exhibit sensitivity to multiphoton excitation, making them useful in developing materials that require precise photochemical control (Fedoryak & Dore, 2002).
Organic Synthesis and Cyclization Reactions
The compound also plays a significant role in organic synthesis, particularly in cyclization reactions that form the backbone of many organic compounds. A study presented a versatile reagent in the Skraup-type synthesis, utilizing 2,2,3-Tribromopropanal for transforming anilines into 3-bromoquinolin-6-ols, demonstrating the compound's utility in synthesizing quinoline derivatives with potential applications in various fields (Lamberth et al., 2014).
Advanced Chemical Synthesis Techniques
Further research has highlighted advanced chemical synthesis techniques involving this compound derivatives. One study detailed the synthesis and crystal structure of acyclic secondary amine-borane, illustrating the compound's role in developing new methodologies for chemical synthesis and analysis (Zhou et al., 2022).
Safety and Hazards
The safety information for 3-Bromo-7-ethoxyquinoline includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely.
Mechanism of Action
Pharmacokinetics
The pharmacokinetics of a drug involves how it is absorbed, distributed, metabolized, and excreted (ADME). For 3-Bromo-7-ethoxyquinoline, it has been suggested that it has high gastrointestinal absorption and is BBB permeant . It is also suggested to inhibit CYP1A2 and CYP2C19, which are enzymes involved in drug metabolism .
Action Environment
The action of this compound, like other drugs, can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, temperature, and more. For instance, it is recommended to store this compound in a dark place, sealed, and at room temperature . This suggests that light, air, and temperature could potentially affect the stability and efficacy of this compound .
properties
IUPAC Name |
3-bromo-7-ethoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO/c1-2-14-10-4-3-8-5-9(12)7-13-11(8)6-10/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMQZIZRSNZDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=NC=C(C=C2C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

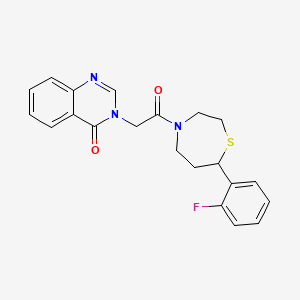


![6-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2521087.png)
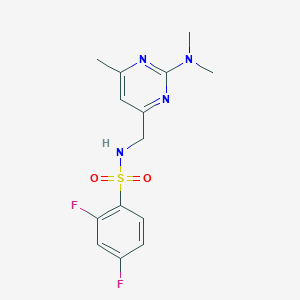
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-phenoxyacetamide](/img/structure/B2521090.png)
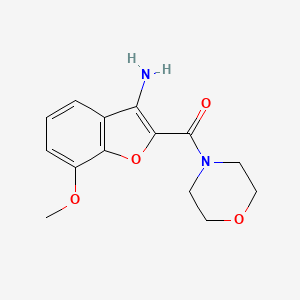

![1-(4-bromophenyl)-5-(2-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2521094.png)
